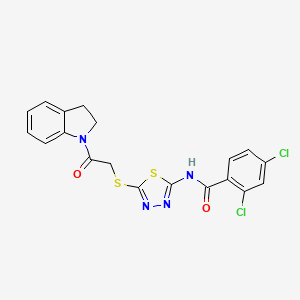![molecular formula C25H24N4O3 B2509871 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1326920-06-2](/img/structure/B2509871.png)
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide" is a novel molecule that appears to be related to a class of compounds that include oxadiazole and pyridinyl moieties. These compounds are of interest due to their potential biological activities, including anticancer properties.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been demonstrated in various studies. For instance, the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine has been shown to be effective in synthetic sequences, with the ability to incorporate side chains for further synthesis . The stability of the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety to acid, base, and common organic synthesis reagents is notable, as is the ability to release the free acetamidine through mild reduction .
Molecular Structure Analysis
NMR techniques have been employed to study the structure of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety . The study identified the presence of trans and cis isomers and used 2D NMR techniques to assign the 1H and 13C NMR signals. The ratio of the dominant trans isomer to the cis isomer was found to be approximately 64.5% to 35.5% . This indicates that similar techniques could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives can be complex, as indicated by the synthesis of various 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds . The reactions involved in the synthesis of these compounds, which include the use of LCMS, IR, and NMR spectroscopies for characterization, suggest that a detailed analysis of the chemical reactions for the compound would require a thorough investigation of the reaction conditions and the stability of intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives have been characterized in the context of their anticancer properties . For example, novel compounds synthesized for their cytotoxicity against various cancer cell lines were characterized by spectroscopic methods and elemental analysis . The cytotoxicity of these compounds, with IC50 values in the low micromolar range, suggests that the compound may also possess significant biological activity, which would be an important aspect of its physical and chemical properties analysis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1,3,4-Oxadiazole derivatives, including the compound of interest, have been synthesized through various methods and their structures elucidated using different spectroscopic techniques. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized and their structures confirmed by spectral analysis (Rehman et al., 2016). Similarly, compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and characterized using spectroscopic techniques (Iqbal et al., 2017).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of 1,3,4-oxadiazole derivatives has been explored in several studies. Compounds such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives displayed varying degrees of antimicrobial activity, with some compounds being highly potent against selected microbial species (Gul et al., 2017). Moreover, some synthesized 1,3,4-oxadiazole derivatives exhibited significant antifungal and apoptotic effects against Candida species, highlighting their potential as antifungal agents (Çavușoğlu et al., 2018).
Anticancer Activity
The anticancer properties of 1,3,4-oxadiazole derivatives have also been a focus of research. Some derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity compared to reference drugs (Ravinaik et al., 2021). Furthermore, a series of derivatives have been assessed for apoptosis induction, with specific compounds showing promising activity in a breast cancer cell line, accompanied by cell arrest in the G(1) phase followed by apoptosis induction (Zhang et al., 2005).
Propiedades
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16(2)18-7-10-21(11-8-18)26-22(30)15-29-14-20(9-12-23(29)31)25-27-24(28-32-25)19-6-4-5-17(3)13-19/h4-14,16H,15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORAYZSUZJFCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

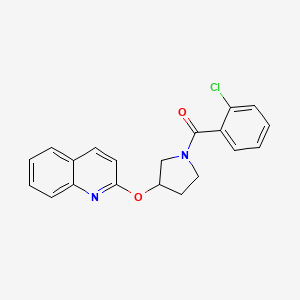
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

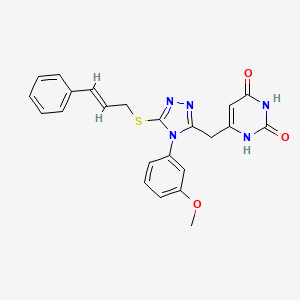
![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)

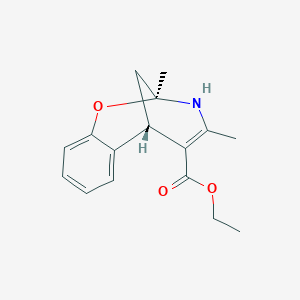
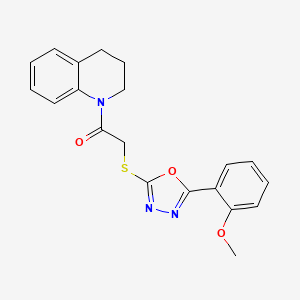
![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
